11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid
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Overview
Description
11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and undecanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. The final step involves the attachment of the undecanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of organic synthesis and process optimization would apply to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-[(5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(2,3-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
Uniqueness
What sets 11-((5Z)-5-{1-[2-(2-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C30H32ClN3O5S2 |
---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C30H32ClN3O5S2/c31-21-14-9-10-15-22(21)32-24(35)19-34-23-16-11-8-13-20(23)26(28(34)38)27-29(39)33(30(40)41-27)18-12-6-4-2-1-3-5-7-17-25(36)37/h8-11,13-16H,1-7,12,17-19H2,(H,32,35)(H,36,37)/b27-26- |
InChI Key |
MUNDHIQQHDCQSA-RQZHXJHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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